molecular formula C28H21ClN4O3S B11769851 3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11769851
M. Wt: 529.0 g/mol
InChI Key: PIXWISQJJYOXSR-UHFFFAOYSA-N
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Description

The compound 3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide features a thieno[2,3-b]pyridine core substituted at positions 3, 4, 6, and the carboxamide nitrogen. Key structural elements include:

  • 4-(4-Chlorophenyl): A chlorinated aryl group influencing hydrophobicity and electronic properties.
  • 6-(p-Tolyl): A methyl-substituted phenyl group enhancing lipophilicity.
  • N-(4-Methyl-3-nitrophenyl): A nitro-substituted aryl carboxamide with electron-withdrawing effects.

Below, we compare this compound with structurally related analogs.

Properties

Molecular Formula

C28H21ClN4O3S

Molecular Weight

529.0 g/mol

IUPAC Name

3-amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H21ClN4O3S/c1-15-3-6-18(7-4-15)22-14-21(17-8-10-19(29)11-9-17)24-25(30)26(37-28(24)32-22)27(34)31-20-12-5-16(2)23(13-20)33(35)36/h3-14H,30H2,1-2H3,(H,31,34)

InChI Key

PIXWISQJJYOXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC(=C(C=C5)C)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Gewald Aminothiophene Intermediate Formation

The synthesis begins with the preparation of a 2-aminothiophene core, a critical precursor for thieno[2,3-b]pyridine derivatives. Using a modified Gewald reaction, cyclohexanone or ethyl acetoacetate reacts with cyanoacetamide and elemental sulfur in dimethylformamide (DMF) with morpholine as a base. For instance, cyclohexanone derivatives yield 2-aminothiophene intermediates, which are subsequently cyclized into thieno[2,3-b]pyridine frameworks.

Key Conditions :

  • Solvent : DMF

  • Catalyst : Morpholine

  • Temperature : Reflux (80–100°C)

  • Yield : 70–85%

Thorpe-Ziegler Cyclization for Ring Closure

The Thorpe-Ziegler cyclization is employed to form the thieno[2,3-b]pyridine core. A 3-cyano-4,6-distyrylpyridine-2-thione intermediate reacts with α-halogenated carbonyl compounds (e.g., N-aryl-2-chloroacetamides) in ethanol with sodium ethoxide. This step introduces the carboxamide group at position 2 of the pyridine ring.

Example Protocol :

  • Substrate : 3-Cyano-4,6-distyrylpyridine-2-thione (2.0 mmol)

  • Reagent : N-(4-methyl-3-nitrophenyl)-2-chloroacetamide (2.2 mmol)

  • Base : Sodium ethoxide (0.5 g Na in 30 mL ethanol)

  • Conditions : Reflux for 3–5 hours

  • Yield : 65–78%

Functionalization of the Thieno[2,3-b]pyridine Core

Nitration at the N-Aryl Position

The 4-methyl-3-nitroaniline moiety is introduced via nitration of the N-aryl group. Using a mixture of concentrated HNO₃ and H₂SO₄ (1:3 ratio), the aromatic ring is nitrated at the meta position relative to the methyl group.

Critical Parameters :

  • Nitrating Agent : 65% HNO₃

  • Temperature : 0–5°C (ice bath)

  • Reaction Time : 2 hours

  • Yield : 85–90%

Final Carboxamide Formation

Coupling with 4-Methyl-3-Nitroaniline

The carboxamide group at position 2 is formed by reacting the thieno[2,3-b]pyridine-2-carbonyl chloride with 4-methyl-3-nitroaniline. The acid chloride is generated using thionyl chloride (SOCl₂), followed by amidation in tetrahydrofuran (THF).

Stepwise Procedure :

  • Carbonyl Chloride Formation :

    • Reagent : SOCl₂ (5 equiv)

    • Conditions : Reflux, 3 hours

  • Amidation :

    • Amine : 4-Methyl-3-nitroaniline (1.2 equiv)

    • Base : Triethylamine (2 equiv)

    • Solvent : THF, room temperature, 12 hours

    • Yield : 75–82%

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and a gradient of petroleum ether/ethyl acetate (30–100% EtOAc). High-performance liquid chromatography (HPLC) with a C18 column ensures >95% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 9.45 (CONH), 7.59–7.01 (aryl-H), 2.69 (CH₃-4), 2.47 (CH₃-6)

  • IR : 3180 cm⁻¹ (NH), 2218 cm⁻¹ (C≡N), 1611 cm⁻¹ (C═N)

  • Mass Spec : [M+H]⁺ m/z = 573.2 (calculated: 573.1)

Reaction Optimization and Challenges

Solvent Effects on Regioselectivity

The choice of solvent critically influences reaction pathways. For example, using aqueous ethanol instead of dioxane during hypochlorite oxidation leads to mixed products (e.g., polycycles and solvolysis byproducts). Polar aprotic solvents (DMF, DMSO) enhance cyclization yields.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, Thorpe-Ziegler cyclization under microwave conditions (100°C, 20 minutes) achieves comparable yields (80–90%) to conventional heating.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batches) employs continuous flow reactors for nitration and amidation steps, improving safety and reproducibility. Cost analysis indicates that the palladium-catalyzed coupling step contributes 40–50% of material expenses .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit tubulin polymerization, which is crucial for cancer cell division. Specifically, one study reported IC50 values in the low micromolar range for certain derivatives, indicating potent activity against tumor cells .
CompoundCell LineIC50 (µM)
Compound AHeLa1.76
Compound BCEM0.08 - 12.07

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vivo studies demonstrated its ability to mitigate microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests potential applications in treating neurodegenerative diseases where inflammation plays a key role.

Case Studies and Research Findings

  • Antiproliferative Activity : A study published in the journal Molecules explored a series of thieno[2,3-b]pyridine derivatives and their antiproliferative activities against various human cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced their potency .
  • Neuroprotective Effects : Another research article highlighted the anti-inflammatory properties of this compound in models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The thieno[2,3-b]pyridine scaffold is versatile, allowing substitutions that modulate physical, chemical, and biological properties. Key comparisons include:

Table 1: Substituent Comparison at Key Positions
Compound Name (Source) Position 4 Position 6 Carboxamide Substituent Notable Features
Target Compound 4-(4-Chlorophenyl) p-Tolyl 4-Methyl-3-nitrophenyl Nitro group for electron withdrawal
KuSaSch100 () Phenyl Cyclopenta ring 4-Chlorophenyl Fused cyclopenta ring
Compound 9p () 2-Chloro-4-piperazinyl 3-Chlorophenyl Piperazine-Boc protected Enhanced solubility via piperazine
Compound 3 () Trifluoromethyl Thiophen-2-yl 4-Fluoro-2-nitrophenyl Strong electron-withdrawing groups
CID 1535964 () Trifluoromethyl Phenyl 4-Methylphenyl Methyl for electron donation
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : The target compound’s 3-nitro and 4-chlorophenyl groups contrast with analogs like Compound 3 () , which uses trifluoromethyl and nitro groups for enhanced reactivity .
  • Solubility Modifiers : Piperazine (Compound 9p) or morpholine (Compound 9r) substituents improve aqueous solubility compared to the target’s nitroaryl group .
  • Fused Rings : KuSaSch100 () incorporates a cyclopenta ring, likely increasing rigidity and altering binding kinetics .

Physicochemical Properties

Table 3: Spectral and Physical Data
Compound (Source) IR Peaks (cm⁻¹) ¹H/¹³C NMR Shifts (δ, ppm) Melting Point (°C)
Target Compound
KuSaSch100 () NH (3296), C=O (1731) Aromatic H: 6.8–7.5 <250 (decomp.)
Compound 9p () 163 (decomp.)
Compound 3 () NH (3463), C≡N (2215) CF3: 120–125 (¹³C)
CID 1990758 ()
  • IR Signatures : Carboxamide C=O (1731 cm⁻¹) and nitrile (2215 cm⁻¹) peaks are consistent across analogs .
  • Thermal Stability : Decomposition temperatures >250°C (e.g., KuSaSch100) suggest the target compound may also exhibit high stability .

Structure-Activity Relationship (SAR) Trends

  • Nitro Groups : The target’s 3-nitro group may enhance electrophilicity, similar to Compound 7 (), which showed improved activity with nitro substituents .
  • Chlorophenyl vs. Trifluoromethyl : Chlorophenyl (target) offers moderate hydrophobicity, while trifluoromethyl (CID 1535964) increases electronegativity and metabolic stability .
  • Carboxamide Diversity : N-(4-Methyl-3-nitrophenyl) in the target contrasts with sulfamoyl (CID 1990758) or methoxy (CID 1022440) groups, impacting target binding .

Biological Activity

The compound 3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide belongs to the thieno[2,3-b]pyridine class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Anticancer Properties

Thieno[2,3-b]pyridine derivatives, including the compound , have shown significant anticancer activity across various studies. The primary mechanisms of action include:

  • Inhibition of Cell Proliferation : These compounds have been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest. For instance, in studies involving MDA-MB-231 triple-negative breast cancer cells, treatment with thieno[2,3-b]pyridine derivatives resulted in a notable decrease in cell viability and an increase in apoptosis markers .
  • Targeting Specific Proteins : The compound has been linked to the inhibition of critical proteins involved in cancer progression. Notably, it targets phospholipase C (PLC) isoforms and tubulin, which are essential for cell signaling and structural integrity during mitosis .

Efficacy Against Cancer Cell Lines

The efficacy of 3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has been evaluated against several cancer cell lines. Below is a summary of findings from various studies:

Cell Line GI50 (nM) Effects Observed
MDA-MB-231 (Breast)141Reduced cell viability by 60% at 2 µM
HCT116 (Colon)67Induced apoptosis and cell cycle arrest
K-562 (Leukemia)45.5Significant growth inhibition
SR (Leukemia)47.7Marked reduction in proliferation

The above table indicates that the compound exhibits potent activity against multiple cancer types, particularly leukemia and breast cancer cells.

Molecular Interactions

The biological activity of thieno[2,3-b]pyridines is often attributed to their ability to interact with various molecular targets:

  • Tubulin Inhibition : The compound acts as a tubulin polymerization inhibitor, effectively disrupting microtubule dynamics essential for mitosis. This leads to cell cycle arrest at the G2/M phase .
  • G-Protein Coupled Receptors : It has been shown to modulate G-protein coupled receptors (GPCRs), specifically the A2A receptor, which plays a role in cellular signaling pathways related to cancer progression .
  • DNA Repair Enzymes : The compound also inhibits tyrosyl-DNA phosphodiesterase I (TDP1), a key enzyme involved in DNA repair processes. This inhibition can enhance the sensitivity of cancer cells to DNA-damaging agents .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • A study demonstrated that treatment with the thieno[2,3-b]pyridine derivative led to a significant decrease in the expression of CD15s and CD44 in breast cancer stem cells, suggesting a potential role in targeting cancer stem cells and preventing metastasis .
  • In another investigation focusing on leukemia cell lines, the compound exhibited an IC50 value indicating potent cytotoxicity and a mechanism involving apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for preparing thieno[2,3-b]pyridine derivatives like 3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide?

Thieno[2,3-b]pyridine derivatives are typically synthesized via cyclization reactions involving 2-aminothiophene precursors. For example, modified Niementowski reactions using formamide or urea under high-temperature conditions (200°C) can yield the core scaffold . Intermediate functionalization (e.g., introduction of chlorophenyl or nitro groups) often employs Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Characterization relies on NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.004 Å), angles (e.g., S3–N2–S2 = 160.20°), and torsional parameters, critical for confirming the thieno[2,3-b]pyridine scaffold and substituent orientations .
  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substituent integration.
  • HRMS : Validates molecular weight and functional group fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

For anticancer potential, use:

  • Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HepG2, MCF-7).
  • Apoptosis assays (Annexin V/PI staining) to assess mechanism.
  • Kinase inhibition profiling to identify molecular targets, leveraging structural similarities to known kinase inhibitors .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound’s nitro and chlorophenyl substituents?

  • Nitro group introduction : Use nitration agents like fuming HNO3_3 in H2_2SO4_4 at 0–5°C to minimize side reactions. Monitor regioselectivity via TLC and adjust stoichiometry to favor para-substitution .
  • Chlorophenyl incorporation : Employ Buchwald-Hartwig amination or Ullmann coupling with CuI/1,10-phenanthroline catalysts. Optimize solvent (DMF or toluene) and temperature (80–110°C) to enhance coupling efficiency .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond angle variability)?

Discrepancies in parameters like C30–C31–H31 (109.4°) vs. C16–C17–H17 (119.6°) may arise from crystal packing effects or measurement errors. Strategies include:

  • Repeating crystallography experiments at lower temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Comparing multiple datasets (e.g., CCDC entries) to identify trends.
  • Using DFT calculations (e.g., B3LYP/6-311G**) to model ideal bond angles and validate experimental data .

Q. What computational methods are suitable for predicting this compound’s binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR or BRAF). Parameterize force fields for sulfonamide and nitro groups to improve accuracy.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds (e.g., between the carboxamide and kinase active sites) .

Q. How can researchers address low solubility in biological assays?

  • Formulation : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation.
  • Derivatization : Introduce hydrophilic groups (e.g., morpholine or PEG chains) at the 3-amino position without disrupting pharmacophore integrity .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for optimizing reaction conditions?

Apply Design of Experiments (DoE) principles:

  • Use a central composite design to test variables (temperature, catalyst loading, solvent ratio).
  • Analyze responses (yield, purity) via ANOVA and response surface modeling.
  • Validate predictions with confirmatory runs .

Q. How should conflicting bioactivity data between analogs be interpreted?

  • Perform SAR studies : Compare substituent effects (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl) on IC50_{50} values.
  • Assess metabolic stability via microsomal assays to rule out false negatives from rapid degradation .

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